

# ATTO 565 Cadaverine: A Technical Guide to its Spectral Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of **ATTO 565 cadaverine**, a fluorescent probe belonging to the rhodamine class of dyes. This document details its photophysical characteristics, provides experimental protocols for its use in enzymatic labeling, and illustrates a typical workflow for its application in bioconjugation and analysis.

## Core Photophysical Properties of ATTO 565

ATTO 565 is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photochemical stability, making it an excellent candidate for demanding fluorescence-based applications, including single-molecule detection and high-resolution microscopy.<sup>[1][2]</sup> The cadaverine derivative of ATTO 565 is specifically designed as a highly efficient amine donor substrate for transglutaminases, enabling enzymatic incorporation into proteins and other biomolecules.<sup>[1]</sup>

## Quantitative Spectral Data

The key photophysical parameters of ATTO 565 are summarized in the table below, providing a quick reference for experimental design and setup. Note that slight variations in excitation and emission maxima can be observed depending on the measurement conditions and instrumentation.

Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{abs}$ )	562 - 564 nm	[3][4][5]
Maximum Emission Wavelength ( $\lambda_{em}$ )	589 - 592 nm	[3][4][5]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	1.2 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[3][4]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[3][4]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	[3]
Correction Factor (CF260)	0.27	[3]
Correction Factor (CF280)	0.12	[3]

## Experimental Protocols

**ATTO 565 cadaverine** is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the  $\gamma$ -carboxamide group of a glutamine residue within a protein or peptide and a primary amine, such as the one provided by **ATTO 565 cadaverine**.<sup>[6][7]</sup> This enables site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been genetically engineered to include a transglutaminase recognition sequence (Q-tag).<sup>[8]</sup>

## General Protocol for Transglutaminase-Mediated Protein Labeling

This protocol provides a general procedure for the enzymatic labeling of a target protein with **ATTO 565 cadaverine**. Optimization of reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time, may be necessary for specific proteins and applications.

Materials:

- Target protein containing an accessible glutamine residue or a Q-tag.
- **ATTO 565 cadaverine**.
- Transglutaminase (e.g., microbial or guinea pig liver transglutaminase).
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
- Calcium Chloride (CaCl<sub>2</sub>) solution (typically 10 mM, as required by the specific transglutaminase).
- Quenching Buffer (e.g., EDTA solution to chelate Ca<sup>2+</sup> and inactivate the enzyme).
- Purification column (e.g., size-exclusion chromatography) to remove excess dye and enzyme.

#### Procedure:

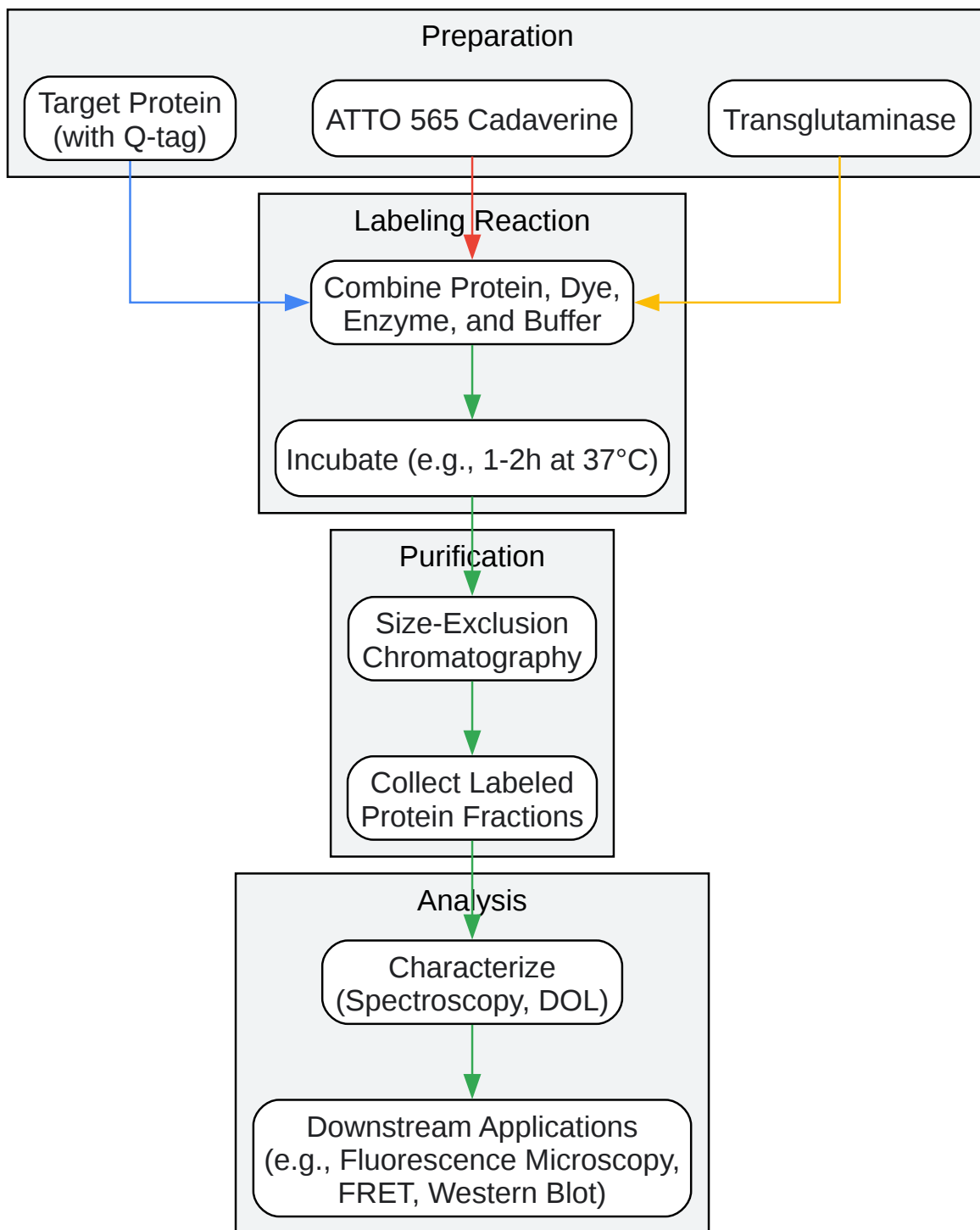
- Reagent Preparation:
  - Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 µM.
  - Prepare a stock solution of **ATTO 565 cadaverine** in a suitable solvent like DMSO or DMF.
  - Reconstitute the transglutaminase in the appropriate buffer as per the manufacturer's instructions.
- Labeling Reaction:
  - In a microcentrifuge tube, combine the target protein, **ATTO 565 cadaverine** (typically at a 10- to 50-fold molar excess to the protein), and CaCl<sub>2</sub> to the final desired concentrations in the Reaction Buffer.
  - Initiate the reaction by adding the transglutaminase to the mixture. A typical starting concentration for the enzyme is 0.05 units per 100 µl of reaction volume.

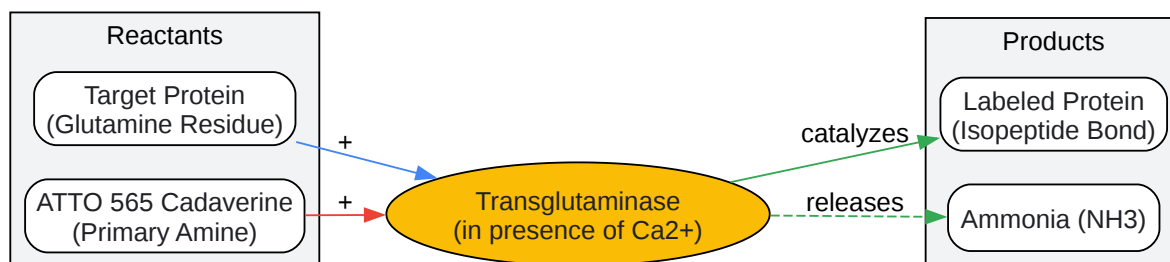
- Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, or overnight at room temperature.<sup>[7]</sup> Protect the reaction from light.
- Reaction Quenching:
  - Stop the reaction by adding the Quenching Buffer to a final concentration sufficient to inactivate the transglutaminase (e.g., 20 mM EDTA).
- Purification:
  - Separate the labeled protein from the unreacted **ATTO 565 cadaverine** and the transglutaminase using size-exclusion chromatography or another suitable purification method.
  - Collect the fractions containing the labeled protein, which can often be identified by its color.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 565 (around 564 nm). The DOL can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

## Mandatory Visualizations

### Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for the enzymatic labeling of a target protein with **ATTO 565 cadaverine**, followed by purification and downstream analysis.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Atto 565] | AAT Bioquest [aatbio.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ATTO 565 Cadaverine: A Technical Guide to its Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377854#atto-565-cadaverine-spectral-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)